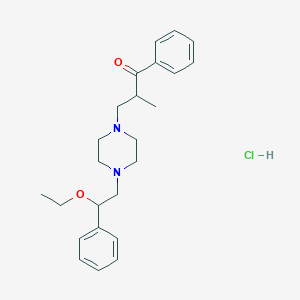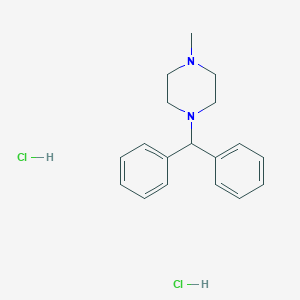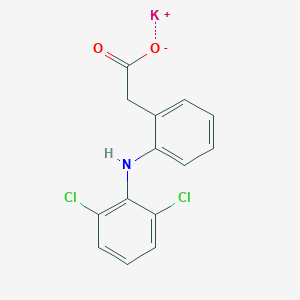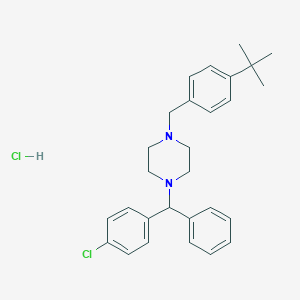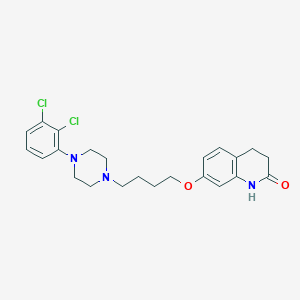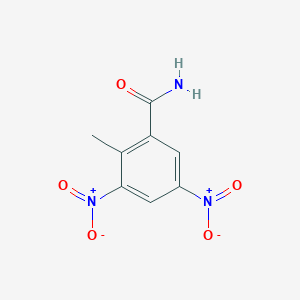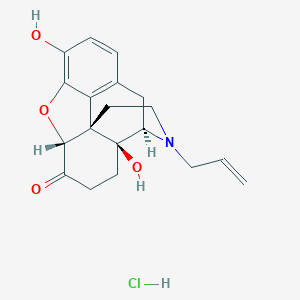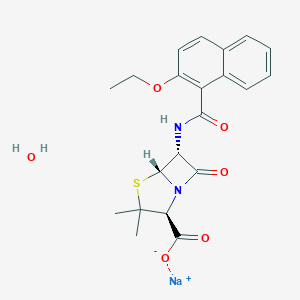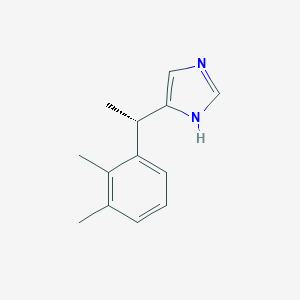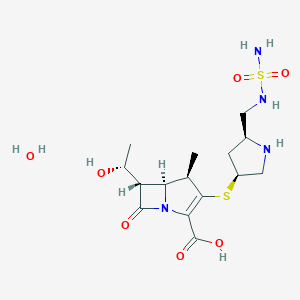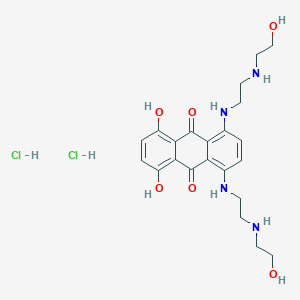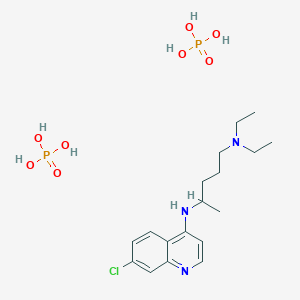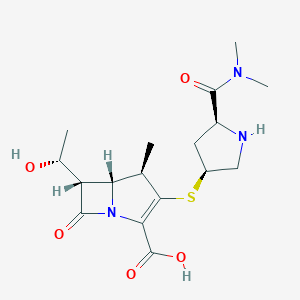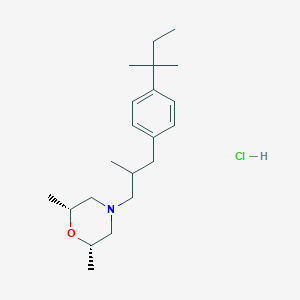
アモルフィン塩酸塩
概要
説明
科学的研究の応用
Chemistry:
Analytical Methods: Development of high-performance liquid chromatographic methods for the determination of amorolfine hydrochloride in pharmaceutical formulations.
Biology:
Antifungal Agent: Amorolfine hydrochloride is used to treat fungal infections of the nails and skin by inhibiting key enzymes in the fungal sterol synthesis pathway.
Medicine:
Onychomycosis Treatment: It is applied as a nail lacquer to treat fungal infections of the toenails and fingernails.
Dermatomycosis Treatment: Also used for superficial fungal infections of the skin.
Industry:
Pharmaceutical Formulations: Used in the development of topical solutions and nail lacquers for antifungal treatments.
生化学分析
Biochemical Properties
Amorolfine hydrochloride inhibits the fungal enzymes D14 reductase and D7-D8 isomerase . This inhibition affects fungal sterol synthesis pathways, depleting ergosterol and causing ignosterol to accumulate in the fungal cytoplasmic cell membranes .
Cellular Effects
The depletion of ergosterol and accumulation of ignosterol in the fungal cytoplasmic cell membranes caused by Amorolfine hydrochloride disrupts the cell membrane’s structure and function . This disruption can lead to the death of the fungal cells, effectively treating the fungal infection .
Molecular Mechanism
Amorolfine hydrochloride exerts its effects at the molecular level by inhibiting the fungal enzymes D14 reductase and D7-D8 isomerase . These enzymes are crucial for the synthesis of ergosterol, a major component of fungal cell membranes . The inhibition of these enzymes disrupts the sterol synthesis pathways, leading to a decrease in ergosterol levels and an increase in ignosterol levels .
Temporal Effects in Laboratory Settings
It is known that the drug is effective in treating toenail onychomycosis with once or twice weekly applications .
Metabolic Pathways
Amorolfine hydrochloride is involved in the sterol synthesis pathways in fungal cells . By inhibiting the enzymes D14 reductase and D7-D8 isomerase, it disrupts these pathways, affecting the production of ergosterol .
Subcellular Localization
Given its mechanism of action, it is likely that it interacts with the fungal cell membranes where the sterol synthesis pathways occur .
準備方法
合成経路と反応条件:
最初の反応: 4-ヨード-tert-アミルベンゼンは、N-メチルピロリドンを溶媒として、パラジウム触媒と塩基の存在下、2-メタリルアルコールと反応させて、3-tert-アミルフェニル-2-メチルプロピオン酸を得ます.
塩酸塩への変換: アモルフィンはその後、アモルフィン塩酸塩に変換されます.
工業的生産方法:
化学反応の分析
反応の種類:
酸化: アモルフィン塩酸塩は酸化反応を受ける可能性がありますが、具体的な条件や試薬は文献では一般的に詳しく説明されていません。
一般的な試薬と条件:
パラジウム触媒: 最初の反応で3-tert-アミルフェニル-2-メチルプロピオン酸を得るために使用されます.
トリ酢酸ナトリウムボロハイドライド: 還元的アミノ化段階で還元剤として使用されます.
メタンスルホニルクロリド: 求核置換反応で使用されます.
主な生成物:
アモルフィン: 塩酸塩に変換される前の主要な生成物.
アモルフィン塩酸塩: 医療用途で使用される最終生成物.
科学研究への応用
化学:
生物学:
医学:
爪白癬治療: 爪用塗料として適用され、足の爪や指の爪の真菌感染症の治療に使用されます.
皮膚真菌症の治療: また、皮膚の表在性真菌感染症にも使用されます.
産業:
医薬品製剤: 抗真菌治療のための外用液剤や爪用塗料の開発に使用されます.
作用機序
アモルフィン塩酸塩は、真菌酵素Δ14-ステロールレダクターゼとΔ7-Δ8イソメラーゼを阻害し、真菌細胞膜の必須成分であるエルゴステロールの合成を阻害します . これにより、イグノステロールが蓄積し、真菌細胞膜の完全性が損なわれ、最終的に細胞死が起こります .
類似化合物の比較
類似化合物:
シクロピロックス: 爪白癬治療のための爪用塗料で使用される別の抗真菌剤.
ナフチフィン: 皮膚感染症の局所製剤で使用される抗真菌化合物.
チオコナゾール: 真菌感染症の治療のための溶液で使用される抗真菌剤.
独自性:
類似化合物との比較
Ciclopirox: Another antifungal agent used in nail lacquers for onychomycosis treatment.
Naftifine: An antifungal compound used in topical formulations for skin infections.
Tioconazole: An antifungal agent used in solutions for treating fungal infections.
Uniqueness:
特性
IUPAC Name |
(2R,6S)-2,6-dimethyl-4-[2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propyl]morpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35NO.ClH/c1-7-21(5,6)20-10-8-19(9-11-20)12-16(2)13-22-14-17(3)23-18(4)15-22;/h8-11,16-18H,7,12-15H2,1-6H3;1H/t16?,17-,18+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKWIPVTHGWDCF-KUZYQSSXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)CC(C)CN2CC(OC(C2)C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C1=CC=C(C=C1)CC(C)CN2C[C@H](O[C@H](C2)C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80229217 | |
| Record name | Amorolfine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80229217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78613-38-4 | |
| Record name | Amorolfine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78613-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amorolfine hydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078613384 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amorolfine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80229217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMOROLFINE HYDROCHLORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMOROLFINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/741YH7379H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


